7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine typically involves the bromination of 2,3-dihydrofuro[3,2-c]pyridin-4-amine. One common method includes dissolving the intermediate compound in acetonitrile (ACN) and adding a solution of N-bromosuccinimide (NBS) dropwise at a low temperature, usually around -10°C, in darkness to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms and potential drug targets.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furo[3,2-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-c]pyridin-4-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Shares the bromine atom but has a different core structure, leading to distinct properties and applications.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but with different functional groups and biological activities.
Uniqueness
7-Bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine is unique due to its specific combination of the furo[3,2-c]pyridine core and the bromine atom, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydrofuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-10-7(9)4-1-2-11-6(4)5/h3H,1-2H2,(H2,9,10) |
InChI Key |
AOJUXSPPPSVYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=NC=C2Br)N |
Origin of Product |
United States |
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